3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine
Overview
Description
3-([1,1’-Biphenyl]-4-ylmethoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a biphenyl group via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-ylmethoxy)pyrrolidine typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Methoxylation: The biphenyl intermediate is then reacted with methanol in the presence of a base to introduce the methoxy group.
Pyrrolidine Ring Formation: The final step involves the formation of the pyrrolidine ring. This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of 3-([1,1’-Biphenyl]-4-ylmethoxy)pyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-ylmethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone or ammonia in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-ylmethoxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to understand the interaction of biphenyl derivatives with biological targets.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-ylmethoxy)pyrrolidine involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-([1,1’-Biphenyl]-4-ylmethoxy)pyrrolidine-2,5-dione: This compound features a similar biphenyl and methoxy substitution but with a pyrrolidine-2,5-dione ring, which may exhibit different biological activities.
3-([1,1’-Biphenyl]-4-ylmethoxy)pyrrole: This compound has a pyrrole ring instead of a pyrrolidine ring, which can affect its reactivity and interaction with biological targets.
Uniqueness
3-([1,1’-Biphenyl]-4-ylmethoxy)pyrrolidine is unique due to its specific combination of a biphenyl group and a pyrrolidine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[(4-phenylphenyl)methoxy]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-4-15(5-3-1)16-8-6-14(7-9-16)13-19-17-10-11-18-12-17/h1-9,17-18H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXDMIXQSCAAFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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